molecular formula C16H10N2O3 B2552148 (3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid CAS No. 700858-44-2

(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid

Cat. No.: B2552148
CAS No.: 700858-44-2
M. Wt: 278.267
InChI Key: UNBALLIXTKPPIS-UHFFFAOYSA-N
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Description

(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds

Scientific Research Applications

(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of phthalaldehydic acid with substituted phenylhydrazine in the presence of oxalic acid as a catalyst. This reaction is carried out in aqueous media, which simplifies the process and enhances the yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phthalazinone derivatives, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of (3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the functional groups present. The exact molecular targets and pathways are still under investigation, but it is believed to modulate biochemical processes by binding to active sites on enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    Phthalazine: A simpler compound with a similar core structure but lacking the indeno moiety.

    Indole-3-acetic acid: Shares the indole structure but differs significantly in its overall structure and reactivity.

Uniqueness

(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid is unique due to its combined indeno and phthalazinone moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-oxo-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3/c19-13(20)8-18-16(21)12-7-3-6-10-9-4-1-2-5-11(9)15(17-18)14(10)12/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBALLIXTKPPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=NN(C4=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331273
Record name 2-(4-oxo-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669949
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

700858-44-2
Record name 2-(4-oxo-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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